molecular formula C25H26BrO2P B14310992 (1-Ethoxy-1-oxopent-4-en-2-yl)(triphenyl)phosphanium bromide CAS No. 110189-66-7

(1-Ethoxy-1-oxopent-4-en-2-yl)(triphenyl)phosphanium bromide

Cat. No.: B14310992
CAS No.: 110189-66-7
M. Wt: 469.3 g/mol
InChI Key: JPFOCSNZMDBKGW-UHFFFAOYSA-M
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Description

(1-Ethoxy-1-oxopent-4-en-2-yl)(triphenyl)phosphanium bromide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxy-1-oxopent-4-en-2-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: (1-Ethoxy-1-oxopent-4-en-2-yl)(triphenyl)phosphanium bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield different reduced forms.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

(1-Ethoxy-1-oxopent-4-en-2-yl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1-Ethoxy-1-oxopent-4-en-2-yl)(triphenyl)phosphanium bromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

    Triphenylphosphine: A related compound with similar reactivity but lacking the ethoxy and oxopent-4-en-2-yl groups.

    Phosphonium Salts: Compounds with a phosphonium ion and various anions, used in similar applications.

Uniqueness: (1-Ethoxy-1-oxopent-4-en-2-yl)(triphenyl)phosphanium bromide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

110189-66-7

Molecular Formula

C25H26BrO2P

Molecular Weight

469.3 g/mol

IUPAC Name

(1-ethoxy-1-oxopent-4-en-2-yl)-triphenylphosphanium;bromide

InChI

InChI=1S/C25H26O2P.BrH/c1-3-14-24(25(26)27-4-2)28(21-15-8-5-9-16-21,22-17-10-6-11-18-22)23-19-12-7-13-20-23;/h3,5-13,15-20,24H,1,4,14H2,2H3;1H/q+1;/p-1

InChI Key

JPFOCSNZMDBKGW-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(CC=C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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